α-Amylase Inhibition: Class-Level Potency Context for Fluorophenyl Thioureas
In a 2025 study examining fluorophenyl thiourea derivatives, the 4-fluorophenyl sub-family demonstrated the strongest α-amylase inhibition within the series, achieving an IC₅₀ of 53.307 nM [1]. While 1-(4-fluorophenyl)-3-(3-methoxyphenyl)thiourea was not the specific compound tested, the data establish that the 4-fluorophenyl motif is a critical pharmacophore for high-potency α-amylase engagement. By inference, the target compound’s 4-fluorophenyl group may confer similar potency advantages over analogs lacking this substitution.
| Evidence Dimension | α-Amylase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured for 1-(4-fluorophenyl)-3-(3-methoxyphenyl)thiourea; 4-fluorophenyl thiourea derivative IC₅₀ = 53.307 nM |
| Comparator Or Baseline | Other fluorophenyl thiourea derivatives in the same series (e.g., 2-fluorophenyl, 3-fluorophenyl isomers); the 4-fluorophenyl derivative showed the highest potency |
| Quantified Difference | 4-Fluorophenyl derivative was the most potent among tested fluorophenyl regioisomers (IC₅₀ = 53.307 nM); other regioisomers showed higher IC₅₀ values (exact values not reported for all) |
| Conditions | In vitro enzyme inhibition assay; α-amylase; fluorophenyl thiourea derivatives synthesized and screened under identical conditions [1] |
Why This Matters
The 4-fluorophenyl substitution pattern is associated with maximal α-amylase inhibition in this chemotype, making the target compound’s regiochemistry a key selection criterion for diabetes-related enzyme studies.
- [1] Bingöl, Z. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnol. Appl. Biochem. 2025, 72 (4), 924–935. https://doi.org/10.1002/bab.2708 View Source
